molecular formula C10H11NO2 B8366123 5,6-Dihydrocyclobuta[f][1,3]benzodioxol-5-ylmethylamine

5,6-Dihydrocyclobuta[f][1,3]benzodioxol-5-ylmethylamine

Cat. No. B8366123
M. Wt: 177.20 g/mol
InChI Key: GXBXXAKNNDLMSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08076325B2

Procedure details

7.5 g (30 mmoles) of the product of Step 1 are dissolved in 15 mL of anhydrous tetrahydrofuran. The solution is poured dropwise into a suspension comprising 1.48 g (1.3 equivalents) of AlLiH4 suspended in 38 mL of anhydrous tetrahydrofuran. Stirring is carried out at 25° C. for 2 hours. The mixture is hydrolysed in the cold state using 2.7 mL of water, 2.7 mL of NaOH (20%) and then 2.7 mL of water. Filtration and evaporation of the filtrate to dryness are carried out. There are obtained 2.4 g of a residue which is purified by column chromatography over silica (eluant: CH2Cl2/ethanol/NH4OH: 95/5/0.5. The expected product is obtained in the form of a brown oil.
Name
product
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
AlLiH4
Quantity
1.48 g
Type
reactant
Reaction Step Two
Name
Quantity
2.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
2.7 mL
Type
reactant
Reaction Step Four
Name
Quantity
2.7 mL
Type
reactant
Reaction Step Five
Quantity
38 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:5][CH2:6][CH:7]1[C:10]2=[CH:11][C:12]3[O:16][CH2:15][O:14][C:13]=3[CH:17]=[C:9]2[CH2:8]1)C.O.[OH-].[Na+]>O1CCCC1>[O:14]1[C:13]2[CH:17]=[C:9]3[CH2:8][CH:7]([CH2:6][NH2:5])[C:10]3=[CH:11][C:12]=2[O:16][CH2:15]1 |f:2.3|

Inputs

Step One
Name
product
Quantity
7.5 g
Type
reactant
Smiles
C(C)OC(NCC1CC=2C1=CC1=C(OCO1)C2)=O
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
AlLiH4
Quantity
1.48 g
Type
reactant
Smiles
Step Three
Name
Quantity
2.7 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
2.7 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
2.7 mL
Type
reactant
Smiles
O
Step Six
Name
Quantity
38 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration and evaporation of the filtrate to dryness

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O1COC2=C1C=C1C(=C2)C(C1)CN
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: CALCULATEDPERCENTYIELD 45.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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